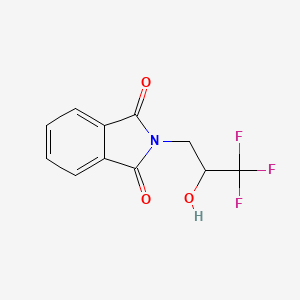
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is a chemical compound characterized by the presence of an isoindole-1,3-dione core structure substituted with a trifluoromethyl group and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a trifluoromethylated reagent under controlled conditions. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxypropyl)isoindole-1,3-dione: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(2-Hydroxypropyl)isoindole-1,3-dione: Similar structure but with a different substitution pattern, affecting its biological activity.
N-(3-Hydroxypropyl)phthalimide: Another related compound with distinct applications and reactivity.
Uniqueness
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and unique reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
114562-36-6 |
|---|---|
Molecular Formula |
C11H8F3NO3 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-(3,3,3-trifluoro-2-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)8(16)5-15-9(17)6-3-1-2-4-7(6)10(15)18/h1-4,8,16H,5H2 |
InChI Key |
ACLPLRFJSCXKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


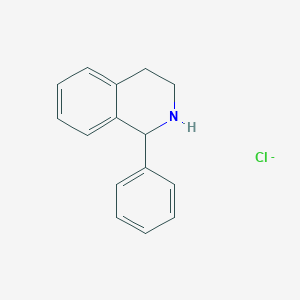

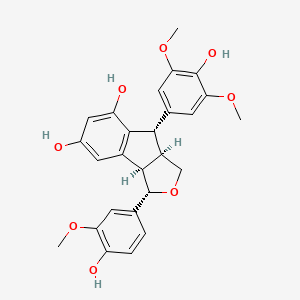
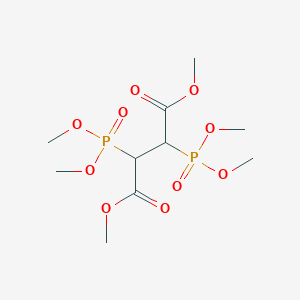

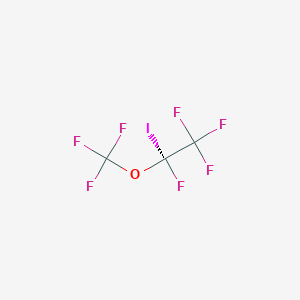
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
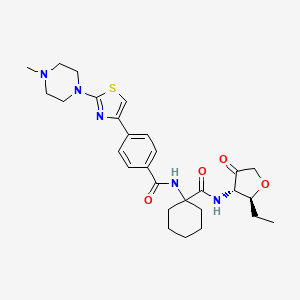
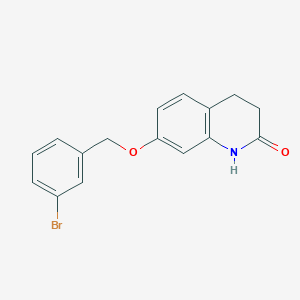
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
